cis-Phytol
Overview
Description
cis-Phytol: is a naturally occurring diterpene alcohol with the molecular formula C20H40O. It is a component of chlorophyll and is found in the chloroplasts of green plants. This compound is known for its role in the biosynthesis of vitamins E and K and has been studied for its various biological activities, including anti-inflammatory and metabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: cis-Phytol can be synthesized through a series of chemical reactions starting from acetylene and acetone.
Extraction from Natural Sources: this compound can be extracted from chlorophyll present in green plants.
Industrial Production Methods:
Halogenation Reaction: A preparation method involves the halogenation of phytol using phosphorus trihalide under the catalysis of phosphoric acid to obtain halogenated phytol.
High-Throughput Sample Preparation: Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the high-throughput profiling and extraction of phytohormones, including this compound, from plant tissues
Chemical Reactions Analysis
Types of Reactions:
Substitution: Halogenation reactions involve the substitution of hydrogen atoms with halogen atoms to form halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Halogenating Agents: Phosphorus trihalide is used in halogenation reactions.
Major Products:
Phytanic Acid: Formed through the oxidation of this compound.
Dihydrophytol: Formed through the reduction of this compound.
Halogenated Phytol: Formed through halogenation reactions.
Scientific Research Applications
cis-Phytol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of vitamins E and K.
Biology: Studied for its role in plant physiology and its involvement in the biosynthesis of chlorophyll.
Medicine: Investigated for its anti-inflammatory, metabolic, and antischistosomal properties
Industry: Used in the production of fragrances, cosmetics, and as a food additive.
Mechanism of Action
cis-Phytol exerts its effects through various mechanisms:
Lipid Metabolism: It influences lipid metabolism by regulating the levels of triglycerides and cholesterol.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress.
Antischistosomal Activity: It disrupts the tegument of Schistosoma mansoni, leading to the death of the parasite.
Comparison with Similar Compounds
cis-Phytol is compared with other similar compounds such as:
trans-Phytol: An isomer of this compound with similar biological activities but different stereochemistry.
Phytanic Acid: A metabolite of this compound with significant roles in metabolic pathways.
Dihydrophytol: A reduced form of this compound used as a marker for hydrogenated vegetable oils.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a precursor in the biosynthesis of essential vitamins and its diverse biological activities .
Properties
IUPAC Name |
(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWFXYSPFMFNR-QYLFUYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-30-8 | |
Record name | Phytol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHYTOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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